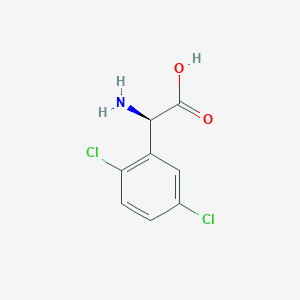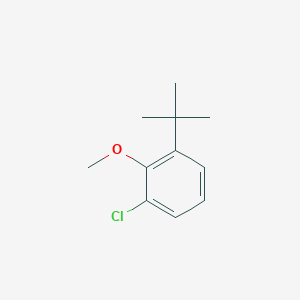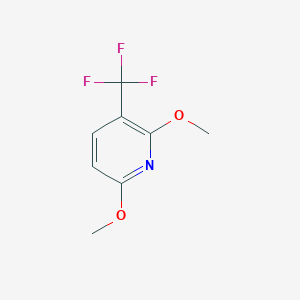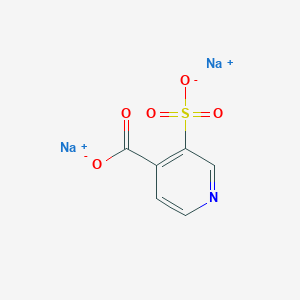
1-(Adamantan-1-yl)cyclopentylmethacrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Adamantan-1-yl)cyclopentylmethacrylate is a compound that combines the unique structural features of adamantane and methacrylate Adamantane is a diamondoid hydrocarbon known for its stability and rigidity, while methacrylate is a versatile ester used in polymer chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Adamantan-1-yl)cyclopentylmethacrylate typically involves the esterification of adamantan-1-yl cyclopentanol with methacrylic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 1-(Adamantan-1-yl)cyclopentylmethacrylate can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Nucleophiles such as amines or thiols
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Substituted methacrylate derivatives
Aplicaciones Científicas De Investigación
1-(Adamantan-1-yl)cyclopentylmethacrylate has found applications in various scientific research fields:
Mecanismo De Acción
The mechanism of action of 1-(Adamantan-1-yl)cyclopentylmethacrylate is primarily related to its ability to interact with biological membranes and proteins. The adamantane moiety enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the methacrylate group can undergo hydrolysis to release active metabolites that interact with specific molecular targets, such as enzymes or receptors .
Comparación Con Compuestos Similares
- Adamantan-1-yl acrylate
- Adamantan-1-yl methacrylate
- Adamantan-1-yl vinyl ether
Uniqueness: 1-(Adamantan-1-yl)cyclopentylmethacrylate stands out due to its unique combination of adamantane and cyclopentylmethacrylate, which imparts enhanced thermal stability, mechanical strength, and biocompatibility compared to other similar compounds .
Propiedades
Fórmula molecular |
C19H28O2 |
|---|---|
Peso molecular |
288.4 g/mol |
Nombre IUPAC |
[1-(1-adamantyl)cyclopentyl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C19H28O2/c1-13(2)17(20)21-19(5-3-4-6-19)18-10-14-7-15(11-18)9-16(8-14)12-18/h14-16H,1,3-12H2,2H3 |
Clave InChI |
GUABRULTBWPOTK-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(=O)OC1(CCCC1)C23CC4CC(C2)CC(C4)C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2R,3S)-1,3-dihydroxyoctadecan-2-yl]octanamide](/img/structure/B13114676.png)
![9,9,18,18-tetramethyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene](/img/structure/B13114683.png)


![Imidazo[1,2-a]quinoxalin-1-ylmethanamine](/img/structure/B13114691.png)







![2-propyl-2H-benzo[f]isoindole-1-carbonitrile](/img/structure/B13114734.png)
![Ethyl2-((4-bromo-1-(cyclopropylmethyl)-1H-benzo[d][1,2,3]triazol-5-yl)oxy)-3-methylbutanoate](/img/structure/B13114735.png)
